2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol
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Overview
Description
2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol is a chemical compound with the molecular formula C15H16N2O. It is a derivative of pyridine and is often used in the synthesis of pharmaceuticals . This compound is known for its unique structure, which includes an aminopyridine moiety attached to a phenyl group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol typically involves the reaction of 6-aminopyridine with a suitable phenylpropanol derivative. One common method involves dissolving 2-(6-aminopyridin-3-yl)propan-2-ol in anhydrous dioxane, followed by the addition of 3,5-dibromo-1-methyl-1H-pyridin-2-one, cesium carbonate, and Xantphos. The reaction mixture is then bubbled with argon and palladium acetate is added .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The aminopyridine moiety can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(6-Aminopyridin-3-yl)propan-2-ol: A similar compound with a slightly different structure, often used in similar applications.
6-Aminopyridin-3-ylphenylpropanol: Another derivative of pyridine with comparable properties and uses.
Uniqueness
2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol is unique due to its specific structure, which allows for versatile chemical reactions and potential biological activities. Its combination of an aminopyridine moiety with a phenyl group makes it a valuable intermediate in various synthetic pathways.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-[3-(6-aminopyridin-3-yl)phenyl]propan-2-ol |
InChI |
InChI=1S/C14H16N2O/c1-14(2,17)12-5-3-4-10(8-12)11-6-7-13(15)16-9-11/h3-9,17H,1-2H3,(H2,15,16) |
InChI Key |
QSHOCOSCIYRVNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C2=CN=C(C=C2)N)O |
Origin of Product |
United States |
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